![molecular formula C19H19N3O4S B2939513 4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide CAS No. 1251558-18-5](/img/structure/B2939513.png)
4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide, also known as DMSB, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. This molecule is a sulfonamide derivative that has shown promising results in several studies, including cancer research and drug development.
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives display a broad range of pharmacological activities, including anticancer , antiviral , anti-microbial , antifungal , anti-inflammatory , and anti-platelet aggregation activities, making them important drug intermediates .
Therapeutics
Quinoline and its derivatives are used in various drugs, notably as anti-malarial , antibacterial (such as fluoroquinolones), anticancer (like topotecan and camptothecin), local anesthetic (dibucaine), and anti-tubercular drugs .
Antibacterial Properties
Quinolines have been studied for their antibacterial properties and are utilized in producing nicotinic acid, which prevents pellagra in humans .
Synthesis Methods
Advancements in synthesis methods of quinolines from α,β-unsaturated aldehydes have been highlighted, focusing on catalytic systems, synthetic advantages, and mechanistic aspects .
Photovoltaics
Quinoline derivatives have gained popularity for their application in third-generation photovoltaic cells, particularly metal complexes of quinolines .
Organic Synthesis
The synthesis of quinoline derivatives through multicomponent reactions (MCRs) has emerged as an efficient strategy in organic synthesis for constructing complex molecular architectures .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-10-18(23)21-17-11-14(6-9-16(12)17)20-19(24)13-4-7-15(8-5-13)27(25,26)22(2)3/h4-11H,1-3H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOUCQVGTZTSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide |
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